Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]carbamate
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Overview
Description
Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]carbamate is an organic compound that features a prop-2-yn-1-yl group attached to a carbamate moiety, which is further linked to a 2-(3,4-dimethoxyphenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]carbamate typically involves the reaction of prop-2-yn-1-ylamine with 2-(3,4-dimethoxyphenyl)ethyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate moiety can be reduced to yield amines.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Production of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]amine
- Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]ether
- Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]thioether
Uniqueness
Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]carbamate is unique due to its carbamate linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, specific reactivity, and unique interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
653601-40-2 |
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Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
prop-2-ynyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H17NO4/c1-4-9-19-14(16)15-8-7-11-5-6-12(17-2)13(10-11)18-3/h1,5-6,10H,7-9H2,2-3H3,(H,15,16) |
InChI Key |
OHHUZTRLZRCUNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)OCC#C)OC |
Origin of Product |
United States |
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